N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-BENZYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is an organic compound that features a benzyl group, a thiazole ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of ultrasonic irradiation and green catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-BENZYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-[(phenylcarbamoyl)amino]benzamide: Shares a similar structure but lacks the thiazole ring.
N-Benzyl-2-phenylcyclopropanecarboxamide: Contains a cyclopropane ring instead of the thiazole ring.
Uniqueness
N-BENZYL-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-benzyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H18N4O2S/c24-17(20-12-14-7-3-1-4-8-14)11-16-13-26-19(22-16)23-18(25)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
BADXBDCSQVSVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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